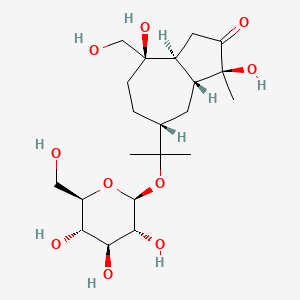
gamma-Secretase modulator 3
Overview
Description
Gamma-secretase modulator 3 is a compound that has garnered significant attention in the field of Alzheimer’s disease research. This compound is part of a class of molecules known as gamma-secretase modulators, which are designed to selectively modulate the activity of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides. Amyloid-beta peptides are implicated in the formation of amyloid plaques, a hallmark of Alzheimer’s disease. By modulating gamma-secretase activity, this compound aims to reduce the production of the more toxic forms of amyloid-beta, thereby potentially mitigating the progression of Alzheimer’s disease .
Preparation Methods
The synthesis of gamma-secretase modulator 3 involves several key steps, including the formation of the core structure and the introduction of specific functional groups that confer its modulatory activity. The synthetic route typically begins with the preparation of a key intermediate, which is then subjected to a series of reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Gamma-secretase modulator 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification of the compound’s structure to enhance its activity and selectivity. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions can convert ketones to alcohols. Substitution reactions often result in the replacement of specific functional groups with others that enhance the compound’s pharmacological properties .
Scientific Research Applications
Gamma-secretase modulator 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme modulation and the structure-activity relationships of small molecules. In biology, it is used to investigate the role of gamma-secretase in cellular processes and its impact on amyloid-beta production .
In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease. Preclinical studies have shown that it can reduce the levels of toxic amyloid-beta peptides, thereby slowing the progression of the disease. Additionally, it is being investigated for its potential use in other neurodegenerative disorders where amyloid-beta plays a role .
Mechanism of Action
The mechanism of action of gamma-secretase modulator 3 involves its interaction with the gamma-secretase enzyme complex. Gamma-secretase is responsible for the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides. This compound binds to specific sites on the enzyme complex, altering its activity and reducing the production of the more toxic forms of amyloid-beta .
This modulation is achieved through allosteric regulation, where the binding of this compound induces conformational changes in the enzyme complex. These changes affect the enzyme’s substrate specificity and catalytic activity, ultimately leading to a decrease in the production of amyloid-beta peptides that are prone to aggregation and plaque formation .
Comparison with Similar Compounds
Gamma-secretase modulator 3 is part of a broader class of gamma-secretase modulators, which includes other compounds such as gamma-secretase modulator 1 and gamma-secretase modulator 2. These compounds share a common mechanism of action but differ in their chemical structures and pharmacological properties .
Compared to other gamma-secretase modulators, this compound is unique in its ability to selectively reduce the production of the most toxic forms of amyloid-beta without affecting the overall activity of gamma-secretase. This selectivity is crucial for minimizing potential side effects and ensuring the compound’s therapeutic efficacy .
Similar compounds include gamma-secretase modulator 1, gamma-secretase modulator 2, and other small molecules that target the gamma-secretase enzyme complex. Each of these compounds has its own advantages and limitations, and ongoing research aims to identify the most effective and safe modulators for clinical use .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDOBMXNQTSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


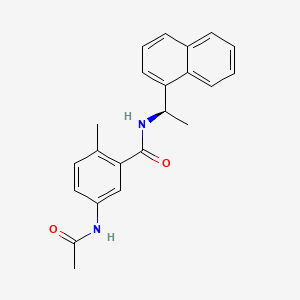
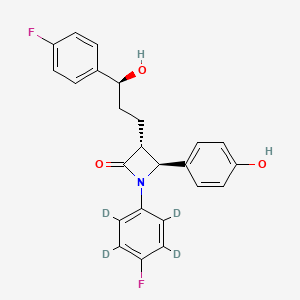

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)
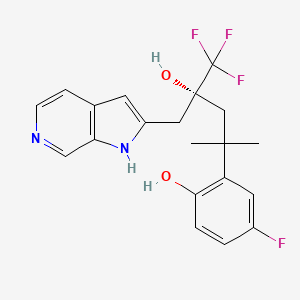
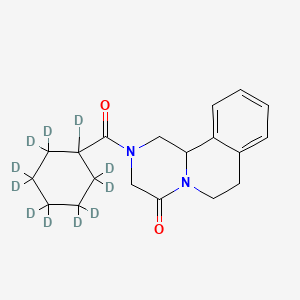
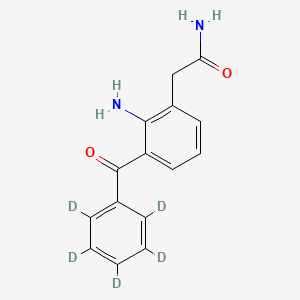

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)

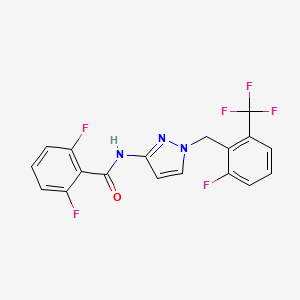
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
